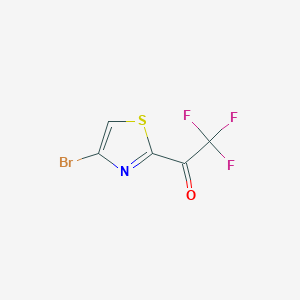

1-(4-Bromothiazol-2-yl)-2,2,2-trifluoroethanone

Description

Properties

IUPAC Name |

1-(4-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrF3NOS/c6-2-1-12-4(10-2)3(11)5(7,8)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBIFDSUORVTLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C(=O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrF3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001226124 | |

| Record name | Ethanone, 1-(4-bromo-2-thiazolyl)-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001226124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375302-33-2 | |

| Record name | Ethanone, 1-(4-bromo-2-thiazolyl)-2,2,2-trifluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375302-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(4-bromo-2-thiazolyl)-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001226124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material

- The key starting material is 4-bromothiazole , a commercially available heteroaromatic halide.

Metalation Conditions

- Metalation reagent: n-Butyllithium or isopropylmagnesium chloride complexed with lithium chloride (iPrMgCl·LiCl).

- Solvents: Commonly used solvents include tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), or diethyl ether.

- Temperature: Metalation is performed at low temperatures, typically between -60 °C to -75 °C to ensure regioselectivity and avoid side reactions.

Reaction Process

- The 4-bromothiazole is treated with the organolithium or Grignard reagent to form the corresponding 4-thiazolyl lithium or magnesium intermediate .

- This intermediate is highly reactive and must be used promptly in the subsequent acylation step.

Introduction of the Trifluoroacetyl Group

Electrophilic Acylation

- The organometallic intermediate reacts with trifluoroacetyl derivatives such as trifluoroacetyl chloride or related trifluoroacetyl sources.

- The reaction proceeds via nucleophilic attack on the carbonyl carbon of the trifluoroacetyl compound, forming the trifluoromethyl ketone.

Reaction Conditions

- Temperature: The acylation is typically carried out at low to ambient temperatures (-20 °C to 25 °C) to maintain selectivity.

- Solvents: Polar aprotic solvents like THF or mixtures with ethers are preferred.

- Catalysts/Additives: Lithium chloride complexes may be used to stabilize the organometallic species and improve yields.

Representative Synthetic Procedure (Adapted from Patent WO2016058896A1 and Related Literature)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 4-Bromothiazole + n-BuLi (2.5 M in hexanes), MTBE, -70 to -75 °C | Formation of 4-thiazolyl lithium intermediate | ~70-75% (isolated intermediate) |

| 2 | Addition of trifluoroacetyl chloride, THF, -20 to 0 °C | Electrophilic acylation to form 1-(4-bromothiazol-2-yl)-2,2,2-trifluoroethanone | 65-80% (final product) |

- The process is often conducted as a one-pot reaction to minimize handling of sensitive intermediates.

- The overall yield for the two-step sequence typically ranges from 50% to 60% after purification.

Advantages and Industrial Applicability

- Raw Materials: 4-Bromothiazole is inexpensive and readily available.

- Reaction Control: Low temperature

Chemical Reactions Analysis

1-(4-Bromothiazol-2-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position of the thiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form thiazolidines. Reagents such as hydrogen peroxide (H₂O₂) for oxidation and lithium aluminum hydride (LiAlH₄) for reduction are commonly used.

Condensation Reactions: The trifluoromethyl ketone group can participate in condensation reactions with hydrazines or hydroxylamines to form hydrazones or oximes, respectively.

Scientific Research Applications

1-(4-Bromothiazol-2-yl)-2,2,2-trifluoroethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.

Biology: The compound is studied for its antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.

Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit certain cancer cell lines.

Mechanism of Action

The mechanism of action of 1-(4-Bromothiazol-2-yl)-2,2,2-trifluoroethanone involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

DNA Intercalation: It may intercalate into DNA, disrupting the replication process and leading to anticancer activity.

Signal Transduction Pathways: The compound can modulate signal transduction pathways, affecting cell proliferation and apoptosis.

Comparison with Similar Compounds

Substituent Variations in Aromatic Rings

Bromothiophene Analogs

- 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone (4l): Structure: Replaces the bromothiazole ring with a bromothiophene moiety. Synthesis: Prepared via oxidation of α-trifluoromethyl alcohols using a nitroxide catalyst, yielding 93% as an orange oil . NMR Data:

- ¹H NMR : δ 7.71 (dq, J = 4.5 Hz), 7.22 (d, J = 4.2 Hz).

- ¹³C NMR : δ 172.73 (q, J = 37.3 Hz), 116.34 (q, J = 290.3 Hz) for CF₃ group.

- Applications : Used in materials science and as a precursor for heterocyclic synthesis.

Bromophenyl Analogs

- 1-(4-Bromophenyl)-2,2,2-trifluoroethanone: Structure: Features a bromophenyl group instead of bromothiazole. Bioreduction: Serves as a substrate for alcohol dehydrogenases (ADHs) in enantioselective reductions to produce chiral alcohols, critical in pharmaceutical manufacturing .

Chloro- and Fluoro-Substituted Analogs

- 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone: Molecular Weight: 276.56 g/mol. Applications: Intermediate in synthesizing Afoxolaner, a veterinary insecticide. The chloro and trifluoromethyl groups enhance lipophilicity, aiding blood-brain barrier penetration .

- 1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone (4i): Synthesis: Achieved in 89% yield as a yellow oil. ¹H NMR: δ 7.78 (ddd, J = 8.7 Hz), 7.51 (dd, J = 8.1 Hz) .

Physicochemical Properties and Reactivity

- Electron-Withdrawing Effects :

- Stability :

- Halogenated analogs (e.g., 4l, 4i) exhibit stability under oxidative conditions, critical for catalytic applications .

Biological Activity

1-(4-Bromothiazol-2-yl)-2,2,2-trifluoroethanone is a synthetic compound belonging to the thiazole derivative class, characterized by its unique structural features that include a bromine atom and a trifluoromethyl group. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C5HBrF3NOS

- Molecular Weight : 229.06 g/mol

- CAS Number : 1375302-33-2

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits enzymes involved in bacterial cell wall synthesis, which contributes to its antimicrobial effects.

- DNA Intercalation : It may intercalate into DNA strands, disrupting replication and transcription processes, leading to anticancer effects.

- Modulation of Signal Transduction : The compound influences various signaling pathways that regulate cell proliferation and apoptosis.

Antimicrobial Activity

This compound has been shown to exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound's effectiveness against these pathogens suggests potential applications in treating bacterial infections.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 µM |

| MCF-7 (breast cancer) | 20 µM |

| A549 (lung cancer) | 25 µM |

The IC50 values demonstrate the compound's potential as an anticancer agent by inhibiting cell growth in a dose-dependent manner.

Anti-inflammatory Activity

Preliminary studies have shown that this compound can reduce inflammation markers in vitro. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Study on Antimicrobial Properties

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various thiazole derivatives, including this compound. The results indicated that this compound significantly inhibited bacterial growth compared to control groups. The authors concluded that the bromine and trifluoromethyl groups enhance the compound's lipophilicity and membrane permeability, facilitating its antimicrobial action.

Study on Anticancer Effects

In a recent publication in Cancer Letters, researchers investigated the anticancer effects of several thiazole derivatives on human cancer cell lines. The study found that this compound induced apoptosis in HeLa cells through the activation of caspase pathways. The findings suggest that this compound could be further developed as a therapeutic agent for cervical cancer.

Q & A

Q. How can SERS-based sensing leverage this compound’s structural features for bioanalytical applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.